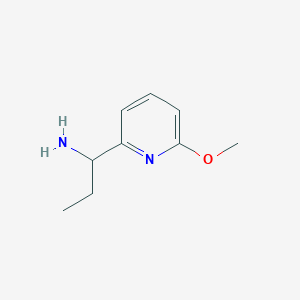

1-(6-Methoxypyridin-2-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxypyridin-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-7(10)8-5-4-6-9(11-8)12-2/h4-7H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCLVZZNRUKYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 6 Methoxypyridin 2 Yl Propan 1 Amine

Reactions Involving the Primary Amine Group

The primary amine group (-NH₂) is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

The primary amine of 1-(6-methoxypyridin-2-yl)propan-1-amine can act as a nucleophile, attacking electron-deficient centers. It can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines, or in acylation reactions with acyl chlorides or anhydrides to yield amides. For instance, reaction with acetyl chloride would yield N-(1-(6-methoxypyridin-2-yl)propyl)acetamide. These reactions are fundamental in modifying the amine's structure and properties.

The amine can also undergo nucleophilic addition to carbonyl compounds, a foundational step that can lead to the formation of imines or be followed by reduction in a process known as reductive amination.

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. nih.govresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (azomethine group). nih.govsemanticscholar.org The formation of these derivatives is often catalyzed by acid and is typically reversible. mdpi.com

The reaction of 1-(6-methoxypyridin-2-yl)propan-1-amine with various carbonyl compounds can produce a diverse range of Schiff bases, which are valuable intermediates in organic synthesis and can possess biological activity. nih.gov

Table 1: Examples of Schiff Base Formation

| Carbonyl Reactant | Product (Imine/Schiff Base) |

|---|---|

| Benzaldehyde | N-benzylidene-1-(6-methoxypyridin-2-yl)propan-1-amine |

| Acetone | N-(propan-2-ylidene)-1-(6-methoxypyridin-2-yl)propan-1-amine |

| Pyrrole-2-carbaldehyde | N-((1H-pyrrol-2-yl)methylene)-1-(6-methoxypyridin-2-yl)propan-1-amine |

The primary amine functionality is a crucial anchor for constructing heterocyclic rings. Through multi-component reactions or intramolecular cyclizations, 1-(6-methoxypyridin-2-yl)propan-1-amine can serve as a building block for more complex molecules. For example, it can react with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. The initial formation of an enamine or imine intermediate can be followed by an intramolecular nucleophilic attack and subsequent dehydration or aromatization to yield various heterocyclic systems. beilstein-journals.org This strategy is a powerful tool for synthesizing substituted anilines and other complex aromatic structures. beilstein-journals.org

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system. The reactivity of the ring in 1-(6-methoxypyridin-2-yl)propan-1-amine is modulated by the presence of the electron-donating methoxy (B1213986) group at the C6 position and the activating alkylamine group at the C2 position.

Electrophilic aromatic substitution (EAS) on pyridine is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. masterorganicchemistry.comrsc.org However, the presence of the strongly activating methoxy group at the C6 position can facilitate such reactions. Activating groups typically direct incoming electrophiles to the ortho and para positions. In this molecule, the C3 and C5 positions are ortho and para, respectively, to the methoxy group.

Studies on related 6-methoxypyridine analogues have shown that nitration tends to occur at the C3 position. rsc.org The protonation of the pyridine nitrogen under strongly acidic conditions further deactivates the ring, but the activating substituents can still direct the substitution. rsc.orgresearchgate.net

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagents (Example) | Expected Major Product Position |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | C3 |

| Bromination | Br⁺ | Br₂ / FeBr₃ | C3 or C5 |

| Sulfonation | SO₃ | Fuming H₂SO₄ | C3 or C5 |

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize pyridine rings. wikipedia.orgsci-hub.se These reactions typically require a halide or triflate group on the pyridine ring to act as the electrophilic partner. Therefore, a preliminary halogenation step (e.g., at the C3 or C5 position) on 1-(6-methoxypyridin-2-yl)propan-1-amine would be necessary to prepare the substrate for these couplings. Alternatively, direct C-H activation methodologies are emerging but can be more challenging. mdpi.com

Once a halo-substituted derivative is obtained, a variety of cross-coupling reactions can be employed: acs.org

Suzuki Reaction: Couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound.

Sonogashira Reaction: Couples the aryl halide with a terminal alkyne to introduce an alkynyl substituent.

Stille Reaction: Couples the aryl halide with an organotin compound.

Negishi Reaction: Couples the aryl halide with an organozinc reagent.

These reactions provide versatile pathways to elaborate the structure of the pyridine core, attaching a wide array of functional groups. nih.gov

Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-Aryl, Aryl-Alkyl |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkyne |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Vinyl |

Chichibabin Cyclizations and Related Transformations

The Chichibabin reaction traditionally refers to the amination of pyridine at the 2- or 4-positions using sodium amide. However, the term can also encompass intramolecular cyclizations where a side chain containing an amine nucleophilically attacks the pyridine ring. For 1-(6-methoxypyridin-2-yl)propan-1-amine, a theoretical intramolecular Chichibabin-type reaction would involve the deprotonation of the primary amine on the propan-1-amine side chain by a very strong base, followed by a nucleophilic attack on the pyridine ring.

Transformations of the Methoxy Substituent

The methoxy group at the 6-position is a key functional handle, allowing for significant structural modifications of the molecule. Its transformations are crucial for creating analogs with different physicochemical properties.

Demethylation Reactions to Hydroxypyridine Analogs

The cleavage of the methyl-ether bond to yield the corresponding 6-hydroxypyridine (which exists in tautomeric equilibrium with the 6-pyridone form) is a fundamental transformation. This demethylation is typically achieved using strong acids or Lewis acids.

Common reagents for this purpose include hydrobromic acid (HBr), hydroiodic acid (HI), and boron tribromide (BBr₃). More recently, other methods have been developed for the chemoselective demethylation of methoxypyridines. elsevierpure.com For instance, the synthesis of 2-amino-5-hydroxypyridine (B112774) has been achieved via demethylation using 95% sulfuric acid in the final step. researchgate.net The choice of reagent depends on the presence of other functional groups in the molecule. The resulting 6-hydroxypyridin-2-yl derivative is a key intermediate, as the hydroxyl group can be further functionalized. nih.gov

Below is a table summarizing common demethylation reagents applicable to methoxypyridine derivatives.

| Reagent | Typical Conditions | Product | Key Characteristics |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature to room temp. | 2-(1-Aminopropyl)-6-hydroxypyridine | High efficiency, often used for sensitive substrates. |

| Hydrobromic Acid (HBr) | Aqueous solution, often with acetic acid, reflux. | 2-(1-Aminopropyl)-6-hydroxypyridine | Strong, harsh conditions; may not be suitable for complex molecules. |

| Sulfuric Acid (H₂SO₄) | Concentrated acid, elevated temperature. | 2-(1-Aminopropyl)-6-hydroxypyridine | Effective but requires strongly acidic conditions. researchgate.net |

| L-selectride | THF, reflux. | 2-(1-Aminopropyl)-6-hydroxypyridine | Offers chemoselectivity for demethylating methoxypyridines. elsevierpure.com |

Influence on Ring Activation and Reactivity

The methoxy group is a powerful electron-donating group due to its resonance effect (+M), which outweighs its inductive electron-withdrawing effect (-I). This has a profound influence on the reactivity of the pyridine ring.

The electron-donating nature of the methoxy group increases the electron density of the pyridine ring, particularly at the positions ortho and para to it (positions 3, 5, and the nitrogen atom). This increased electron density deactivates the ring towards nucleophilic attack, such as the Chichibabin amination. uoanbar.edu.iq Conversely, it activates the ring for electrophilic aromatic substitution, although such reactions on the pyridine ring are generally difficult due to the ease of protonation or complexation of the ring nitrogen in acidic media. uoanbar.edu.iq

Application in Chemical Synthesis As a Building Block or Intermediate

Role in the Synthesis of Diverse Organic Molecules

As a synthetic intermediate, this compound offers both a nucleophilic amine group and a pyridine (B92270) ring, which can be involved in various chemical transformations. Its chiral center is particularly significant for applications in asymmetric synthesis.

Precursor to Chiral Amine Derivatives

Chiral amines are fundamental components in a vast number of biologically active compounds, including over 40% of commercial pharmaceuticals. nih.gov The amine functionality in 1-(6-methoxypyridin-2-yl)propan-1-amine can undergo a variety of reactions, such as acylation, alkylation, and condensation, to form a wide range of chiral derivatives.

The synthesis of these derivatives often leverages enzymatic routes or traditional chemical methods to achieve high stereoselectivity. nih.gov For instance, the primary amine can react with carboxylic acids or their derivatives to form chiral amides, which are prevalent motifs in medicinal chemistry. Furthermore, it can serve as a nucleophile in substitution reactions to generate more complex secondary or tertiary amines, expanding the molecular diversity accessible from this starting material. The presence of the methoxypyridine moiety can influence the reactivity and properties of the resulting derivatives.

Building Block for Complex Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of pharmaceutical and materials science. beilstein-journals.org 1-(6-Methoxypyridin-2-yl)propan-1-amine serves as a valuable synthon for constructing elaborate heterocyclic systems. The primary amine can participate in cyclization reactions with various electrophiles to form new rings.

For example, condensation of the amine with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles like pyrazines or diazepines. Aza-annulation reactions, where the amine adds to a Michael acceptor like an α,β-unsaturated ester followed by cyclization, can be employed to construct piperidinone scaffolds, which are common in bioactive molecules. researchgate.net The pyridine ring itself can also be a site for further functionalization or can direct metallation reactions to introduce substituents at specific positions, thereby facilitating the synthesis of complex, polycyclic aromatic systems.

Utility as a Ligand in Coordination Chemistry and Catalysis

The pyridine nitrogen and the side-chain amine nitrogen in 1-(6-methoxypyridin-2-yl)propan-1-amine can act as Lewis basic sites, allowing the molecule to function as a bidentate ligand for various metal ions. This coordination ability is central to its application in catalysis.

Design and Synthesis of Metal Complexes with the Amine Ligand

The formation of metal complexes typically involves the reaction of the amine ligand with a metal salt in an appropriate solvent. Schiff base complexes, formed by the condensation of a primary amine with an aldehyde or ketone, are a common class of coordination compounds. nih.govsemanticscholar.org For instance, a related compound, 6-methoxypyridin-3-amine, is condensed with pyrrole-2-carbaldehyde to create a bidentate Schiff base ligand, which then reacts with metal chlorides like CuCl₂·H₂O and CoCl₂·6H₂O to form stable complexes. nih.govsemanticscholar.orgmdpi.com

Similarly, 1-(6-Methoxypyridin-2-yl)propan-1-amine can act as a chelating ligand, coordinating to a metal center through both the pyridine nitrogen and the propanamine nitrogen. The stereochemistry of the chiral center on the ligand can be used to induce asymmetry in the resulting metal complex, which is a key strategy for developing asymmetric catalysts.

Table 1: Representative Metal Complexes with Pyridine-Amine Type Ligands

| Ligand Precursor | Metal Salt | Resulting Complex Type |

|---|---|---|

| 6-methoxypyridine-3-amine | CuCl₂·H₂O | Bidentate Schiff Base Complex |

This table is illustrative of complexes formed from a structurally related isomer.

Catalytic Applications in Organic Transformations

Metal complexes derived from pyridine-containing ligands are widely used as catalysts in a variety of organic reactions. nih.gov These transformations include oxidation, reduction, and carbon-carbon bond-forming reactions. The specific catalytic activity is determined by the choice of metal, the ligand structure, and the reaction conditions.

For example, cobalt(II) complexes with heterocyclic Schiff bases have been noted for their potential catalytic role in organic synthesis and as catalysts in various biological reactions. nih.govsemanticscholar.org The chiral environment provided by a ligand like 1-(6-Methoxypyridin-2-yl)propan-1-amine can be transferred to the catalytic site of the metal, enabling enantioselective transformations where one enantiomer of a product is formed preferentially.

Principles of Ligand-Metal Coordination and Catalytic Activity

The coordination of 1-(6-Methoxypyridin-2-yl)propan-1-amine to a metal center occurs through the donation of lone pairs of electrons from its nitrogen atoms to the empty orbitals of the metal ion. As a bidentate N,N'-ligand, it can form a stable five- or six-membered chelate ring with the metal, enhancing the stability of the complex (the chelate effect).

The electronic and steric properties of the ligand are crucial for the catalytic activity of the resulting complex.

Electronic Effects : The electron-donating methoxy (B1213986) group on the pyridine ring increases the electron density on the pyridine nitrogen, enhancing its ability to coordinate to the metal. This can modulate the redox potential and Lewis acidity of the metal center, thereby tuning its catalytic reactivity.

The combination of these factors allows for the rational design of catalysts where the ligand framework is systematically modified to optimize performance for a specific organic transformation.

Analytical and Spectroscopic Characterization Methods

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are instrumental in determining the intricate structural details of 1-(6-Methoxypyridin-2-yl)propan-1-amine at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(6-Methoxypyridin-2-yl)propan-1-amine is expected to exhibit distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. The protons on the pyridine (B92270) ring would appear in the aromatic region, typically between 6.0 and 8.0 ppm. The methoxy (B1213986) group protons would present as a sharp singlet, likely around 3.8-4.0 ppm. The protons of the propan-1-amine side chain would show characteristic multiplets, with the benzylic proton (CH-NH₂) appearing as a triplet, and the methylene (B1212753) (CH₂) and methyl (CH₃) groups as a sextet and a triplet, respectively. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The pyridine ring carbons would resonate in the downfield region (typically 100-160 ppm). The carbon of the methoxy group would be expected around 50-60 ppm. The carbons of the propan-1-amine side chain would appear in the upfield region.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the propan-1-amine chain. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing definitive C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(6-Methoxypyridin-2-yl)propan-1-amine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | ~6.6 | ~110 |

| Pyridine-H4 | ~7.5 | ~139 |

| Pyridine-H5 | ~6.8 | ~115 |

| Pyridine-C2 | - | ~160 |

| Pyridine-C6 | - | ~163 |

| OCH₃ | ~3.9 (s, 3H) | ~53 |

| CH-NH₂ | ~4.0 (t, 1H) | ~55 |

| CH₂ | ~1.7 (m, 2H) | ~30 |

| CH₃ | ~0.9 (t, 3H) | ~10 |

| NH₂ | variable (br s, 2H) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 1-(6-Methoxypyridin-2-yl)propan-1-amine (C₉H₁₄N₂O), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (166.22 g/mol ).

Table 2: Expected Key Fragments in the Mass Spectrum of 1-(6-Methoxypyridin-2-yl)propan-1-amine

| m/z | Proposed Fragment Structure |

|---|---|

| 166 | [C₉H₁₄N₂O]⁺ (Molecular Ion) |

| 137 | [M - C₂H₅]⁺ |

| 122 | [M - C₃H₆]⁺ |

| 108 | [C₆H₆NO]⁺ |

Note: The relative abundances of these fragments would depend on the ionization technique and energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of 1-(6-Methoxypyridin-2-yl)propan-1-amine would show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as a medium to weak doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propyl chain would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear as a strong band around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-H and N-H stretching vibrations would also be observable.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=N, C=C (Pyridine) | Stretching | 1400-1600 |

| C-O (Methoxy) | Stretching | 1200-1300 |

| N-H (Amine) | Bending | 1590-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 1-(6-Methoxypyridin-2-yl)propan-1-amine is expected to show absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions within the methoxypyridine chromophore. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) would be sensitive to the solvent used.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating the compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of 1-(6-Methoxypyridin-2-yl)propan-1-amine.

Purity Assessment: Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be a suitable method for determining the chemical purity of the compound. The purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Enantiomeric Excess Assessment: Since 1-(6-Methoxypyridin-2-yl)propan-1-amine possesses a chiral center at the carbon atom bearing the amine group, it can exist as a pair of enantiomers. Chiral HPLC is the most common method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee). This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of chiral amines. The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: Representative HPLC Conditions

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess Analysis (Chiral) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |

Note: These are typical starting conditions and may require optimization for specific applications.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the current literature survey, a specific single-crystal X-ray structure of 1-(6-Methoxypyridin-2-yl)propan-1-amine has not been reported. However, the analysis of crystal structures of related aminopyridine derivatives can provide valuable insights into the potential solid-state conformation and packing of the target molecule.

Table 6.2 presents a compilation of crystallographic data for a representative substituted aminopyridine derivative, N-(4-Nitrobenzylidene)-2-methoxy-5-aminopyridine, to illustrate the type of structural information that can be obtained. tandfonline.com It is important to note that this data is for a related, but structurally distinct, compound and serves as an illustrative example.

Table 6.2: Illustrative Crystallographic Data for a Related Compound: N-(4-Nitrobenzylidene)-2-methoxy-5-aminopyridine (Centrosymmetric form) tandfonline.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not provided in abstract |

| b (Å) | Value not provided in abstract |

| c (Å) | Value not provided in abstract |

| β (°) | Value not provided in abstract |

| Volume (ų) | Value not provided in abstract |

| Z | Value not provided in abstract |

| Key Interactions | The molecular structure is reported to be planar. tandfonline.com |

The conformation of the propan-1-amine side chain relative to the methoxypyridine ring would be a key feature of the crystal structure of the title compound. Steric and electronic effects would influence the torsion angles, and the molecule would likely adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions.

Future Research Directions and Unexplored Avenues for 1 6 Methoxypyridin 2 Yl Propan 1 Amine

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 1-(6-methoxypyridin-2-yl)propan-1-amine will likely focus on environmentally benign methodologies that improve efficiency and reduce waste. Traditional multi-step syntheses often rely on harsh reagents and generate significant byproducts. Green chemistry approaches offer sustainable alternatives.

Future research could concentrate on:

Biocatalysis: Employing enzymes, such as transaminases, for the asymmetric synthesis of the chiral amine center. This approach offers high enantioselectivity under mild aqueous conditions, significantly reducing the environmental footprint.

One-Pot Reactions: Designing multicomponent reactions where the pyridine (B92270) core, methoxy (B1213986) group, and aminopropyl side chain are assembled in a single, efficient process. This minimizes intermediate isolation steps, solvent usage, and energy consumption.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonic production to accelerate reaction times and improve energy efficiency compared to conventional heating. nih.gov

Renewable Feedstocks: Investigating pathways to derive the pyridine scaffold or other starting materials from biomass, aligning the synthesis with the principles of a circular economy.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalytic Amination | High enantioselectivity, mild conditions, aqueous solvent, reduced waste. | Screening for suitable transaminases or other enzymes; process optimization. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Developing specific microwave protocols for key synthetic steps. |

| One-Pot Multicomponent Reactions | Atom economy, reduced solvent use, minimized purification steps. | Design of novel convergent synthetic strategies. |

| Flow Chemistry | Enhanced safety, scalability, and process control; efficient heat transfer. | Adaptation of key reaction steps to continuous flow reactors. |

Exploration of Novel Reactivity Patterns and Derivatizations

The inherent functionalities of 1-(6-methoxypyridin-2-yl)propan-1-amine—the primary amine, the pyridine nitrogen, and the aromatic ring—offer multiple sites for chemical modification. Exploring its reactivity will enable the creation of a library of novel derivatives with tailored properties.

Unexplored avenues include:

C-H Functionalization: Directing activation of the C-H bonds on the pyridine ring (at positions 3, 4, or 5) to introduce new functional groups. This avoids the need for pre-functionalized starting materials and offers an atom-economical route to diverse analogues. nih.gov

Derivatization of the Amine: Transforming the primary amine into secondary or tertiary amines, amides, sulfonamides, or imines. nih.gov These modifications can profoundly alter the compound's coordination properties, basicity, and biological activity.

Nucleophilic Aromatic Substitution (SNAr): While the methoxy group is generally a poor leaving group, its displacement under specific conditions could provide a route to other 6-substituted pyridine derivatives. Protocols for the amination of methoxypyridines using strong bases like n-BuLi have been developed and could be explored. acs.org

N-Oxidation: Oxidation of the pyridine nitrogen to an N-oxide would alter the electronic properties of the ring, making it more susceptible to certain types of functionalization and potentially serving as a handle for further reactions. researchgate.netnih.gov

Table 2: Potential Derivatization Strategies and Applications

| Reaction Site | Derivatization Strategy | Potential Outcome/Application |

|---|---|---|

| Pyridine Ring (C3, C4, C5) | Directed C-H Activation (e.g., arylation, alkylation) | Fine-tuning of electronic properties for catalysis or materials science. |

| Primary Amine (-NH2) | Acylation, Alkylation, Reductive Amination | Creation of new ligands, building blocks for polymers, or biologically active molecules. |

| Pyridine Nitrogen | N-Oxidation followed by functionalization | Access to 2-aminopyridine (B139424) derivatives and other substituted analogues. |

| Methoxy Group (-OCH3) | Nucleophilic Aromatic Substitution (SNAr) | Introduction of alternative substituents at the 6-position of the pyridine ring. |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules before their synthesis, saving time and resources. For 1-(6-methoxypyridin-2-yl)propan-1-amine, advanced modeling can guide experimental work.

Key areas for computational investigation:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures, and reactivity descriptors. ias.ac.inresearcher.life This can help in understanding the nucleophilicity of the amine and pyridine nitrogen, predicting the most favorable sites for electrophilic or nucleophilic attack, and modeling the energetics of reaction pathways. researchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it is possible to correlate the structural features of derivatives with their physical or chemical properties, such as binding affinity as a ligand or performance in a catalytic reaction. researchgate.net

Molecular Dynamics (MD): MD simulations can model the behavior of the molecule in different environments, such as in solution or within a polymer matrix. researchgate.net This is crucial for understanding its role in supramolecular assemblies or as a ligand in a dynamic catalytic system.

Table 3: Computational Modeling Applications

| Modeling Technique | Predicted Properties | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, charge distribution, reaction energetics. | Guide synthetic derivatization; predict ligand-metal bond strength. researchgate.netresearchgate.net |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of structure with catalytic activity, material properties, etc. | Accelerate the discovery of optimal derivatives for specific applications. researchgate.net |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, dynamics of self-assembly. | Predict the structure of polymers or supramolecular systems. researchgate.net |

| Docking Studies | Binding modes and energies of metal-ligand complexes. | Design of novel catalysts and prediction of their stereoselectivity. nih.gov |

Integration into New Materials Science Applications

The bifunctional nature of 1-(6-methoxypyridin-2-yl)propan-1-amine makes it an attractive building block for advanced materials.

Future research could focus on its use as:

A Monomer in Polymer Chemistry: The primary amine can react with diacids, diacyl chlorides, or diisocyanates to form high-performance polymers like polyamides, polyimides, or polyureas. The pyridine moiety incorporated into the polymer backbone could impart unique properties such as thermal stability, metal-coordination capabilities, or altered solubility. mdpi.combenicewiczgroup.com Pyridine-containing polymers are known for a range of applications, including materials for fuel cells. benicewiczgroup.com

Components in Supramolecular Assemblies: The molecule's ability to participate in both hydrogen bonding (via the amine) and metal coordination (via the pyridine nitrogen) makes it an ideal candidate for designing complex, self-assembled structures. nih.gov This could lead to the formation of metallo-supramolecular cages, coordination polymers, or nanotubes with potential applications in sensing, storage, or catalysis. nih.govacs.org

Table 4: Potential Materials Science Applications

| Application Area | Role of 1-(6-Methoxypyridin-2-yl)propan-1-amine | Potential Material Properties |

|---|---|---|

| High-Performance Polymers | Diamine monomer for polyamides, polyimides, etc. | Enhanced thermal stability, metal-binding sites, specific solubility. researchgate.net |

| Coordination Polymers | Bridging ligand connecting metal centers. | Porous materials for gas storage, heterogeneous catalysts. nih.gov |

| Supramolecular Gels | Gelator molecule forming fibrous networks via H-bonding and π-stacking. | Stimuli-responsive materials, soft electronics. |

| Functional Surfaces | Surface modifier via self-assembly or covalent attachment. | Altered surface energy, creation of catalytic or sensing surfaces. |

Discovery of Novel Catalytic Systems Utilizing the Amine as a Ligand

The combination of a chiral center and a nitrogen-based Lewis basic site makes 1-(6-methoxypyridin-2-yl)propan-1-amine a highly promising scaffold for a chiral ligand in asymmetric catalysis.

Future research should explore:

Synthesis of Metal Complexes: The compound can act as a bidentate or monodentate ligand, coordinating with a wide range of transition metals such as copper, rhodium, iridium, palladium, and ruthenium.

Asymmetric Catalysis: These new metal complexes could be screened as catalysts for various enantioselective transformations, including asymmetric hydrogenation, C-C bond-forming reactions (e.g., Henry or aldol (B89426) reactions), and allylic substitutions. nih.govresearchgate.netrsc.org The steric and electronic properties of the ligand can be fine-tuned through derivatization (as discussed in 7.2) to optimize enantioselectivity. nih.gov

Organocatalysis: The amine functionality itself could be used directly as an organocatalyst, for example, in promoting Michael additions or aldol reactions, with the pyridine ring influencing reactivity and selectivity.

Table 5: Potential Applications in Asymmetric Catalysis

| Metal Center | Potential Catalytic Application | Rationale |

|---|---|---|

| Copper (Cu) | Asymmetric Henry Reaction, Cyclopropanation. | Chiral aminopyridine and iminopyridine ligands are known to be effective with copper. nih.govresearchgate.net |

| Iridium (Ir) | Asymmetric Hydrogenation of Imines and Olefins. | Chiral P,N ligands (phosphine + nitrogen donor) are highly successful; an amino-pyridine serves as a pure N,N analogue. rsc.org |

| Rhodium (Rh) | Asymmetric Hydroformylation, Hydrogenation. | Classic metal for asymmetric catalysis with nitrogen-containing ligands. |

| Palladium (Pd) | Asymmetric Allylic Alkylation, C-N Cross-Coupling. | A foundational metal in cross-coupling where ligand design is critical. |

Q & A

Q. What analytical techniques are critical for quality control in synthesis?

- LC-MS : Monitors reaction progress and detects impurities (e.g., unreacted starting materials) .

- Elemental analysis : Confirms empirical formula accuracy, especially for novel derivatives .

Q. How to optimize reaction conditions for scale-up?

- DoE (Design of Experiments) : Statistically varies parameters (temperature, solvent ratio) to identify optimal ranges .

- In-line IR spectroscopy : Tracks real-time reaction progress, enabling immediate adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.